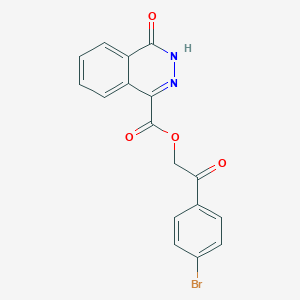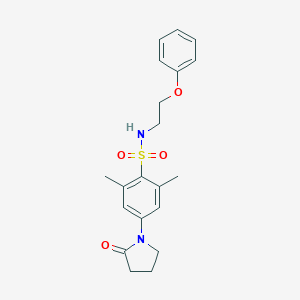![molecular formula C17H24N2O2S B299681 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell signaling pathways.
Wirkmechanismus
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This results in the inhibition of cell signaling pathways that are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the activation and proliferation of immune cells such as B cells, T cells, and natural killer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide is its high selectivity for its target enzymes, which reduces the risk of off-target effects. However, its potency may also make it difficult to achieve therapeutic doses without causing toxicity. Additionally, its efficacy may be limited by the development of drug resistance in cancer cells.
Zukünftige Richtungen
Future research on 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide could focus on its potential as a combination therapy with other drugs, as well as its use in the treatment of specific types of cancer and autoimmune diseases. Further studies could also investigate the mechanisms of drug resistance and ways to overcome it. Additionally, the development of more potent and selective protein kinase inhibitors could lead to the discovery of even more effective treatments for these diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,5-dimethyl-1H-pyrrole-2-carbaldehyde to form an intermediate product. This is then reacted with methylamine to form the final product, 4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide. The synthesis process has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide has been the subject of extensive scientific research, with studies investigating its potential as a treatment for various types of cancer and autoimmune diseases. It has been shown to have potent inhibitory activity against several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and survival.
Eigenschaften
Molekularformel |
C17H24N2O2S |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-13-6-9-15(19(13)5)12-18-22(20,21)16-10-7-14(8-11-16)17(2,3)4/h6-11,18H,12H2,1-5H3 |
InChI-Schlüssel |
VXWKOMIBRFHDJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

